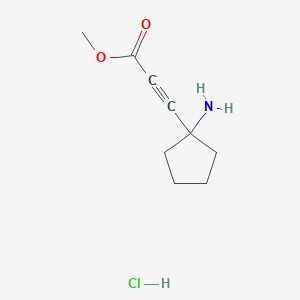

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride

Description

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride is a bicyclic amino ester hydrochloride salt with a cyclopentylamine moiety and a propargyl ester group. This compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines a strained cyclopentane ring with a propargyl ester, which may confer unique reactivity and stereoelectronic properties. The hydrochloride salt enhances its water solubility, making it suitable for biological studies.

Properties

IUPAC Name |

methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPZPOTBGHLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1(CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves several steps. Typically, the synthetic route includes the reaction of cyclopentylamine with propargyl bromide to form the intermediate, followed by esterification with methanol to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride and its analogs:

Functional Group and Reactivity Differences

- Cycloalkane Rings :

- The cyclopentyl group in the target compound introduces moderate ring strain compared to cyclohexyl (in the analog from ), which may influence reaction kinetics in ring-opening or functionalization. Cyclopropane-containing analogs (e.g., ) exhibit higher ring strain, increasing reactivity in [2+1] cycloadditions or electrophilic substitutions.

- Propargyl Esters : The propargyl group (C≡C) in the target compound enables click chemistry applications (e.g., Huisgen cycloaddition), whereas analogs with saturated chains (e.g., ) lack this reactivity .

Solubility and Physicochemical Properties

- Hydrochloride Salts: All listed compounds are hydrochloride salts, improving aqueous solubility compared to free bases. For example, the target compound’s solubility is likely higher than neutral analogs like Methyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate (), which lacks ionizable groups.

Biological Activity

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is characterized by the following structural formula:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.66 g/mol |

| Solubility | Soluble in water and ethanol |

| Appearance | White to off-white powder |

The biological activity of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : This compound has been shown to modulate neurotransmitter receptors, which can influence various neurological pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Antimicrobial Activity

Research indicates that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Leukemia

The compound's mechanism involves inducing apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride significantly inhibited the growth of human breast cancer cells with an IC50 value of 12 µM. The study highlighted its ability to induce apoptosis through the mitochondrial pathway .

- Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, indicating strong antimicrobial activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride. Preliminary data suggest:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Mostly eliminated via urine.

Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term effects.

Future Directions

Ongoing research aims to optimize the structure of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate; hydrochloride to enhance its efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify more potent analogs.

Q & A

Q. Optimization Strategies :

- Temperature control : Maintaining sub-zero temperatures (-78°C) during alkyne coupling minimizes undesired polymerization .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can improve regioselectivity in alkyne additions .

- Yield data : Reported yields range from 60–75% under optimized conditions (Table 1) .

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | Acetic anhydride, RT, 12h | 85 | |

| Alkyne Coupling | n-BuLi, methyl propiolate, -78°C | 72 | |

| Hydrochloride Salt | HCl (g), EtOH, 0°C | 95 |

Which spectroscopic and chromatographic techniques are most effective for characterizing Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.1 ppm), alkyne proton absence (due to HCl salt quenching), and methyl ester singlet (δ 3.7 ppm) .

- ¹³C NMR : Distinct peaks for the carbonyl (δ 170 ppm), alkyne carbons (δ 75–85 ppm), and cyclopentyl carbons (δ 25–35 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 210.1, with fragmentation patterns confirming the cyclopentyl and propiolate groups .

- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) achieve >98% purity, with retention times ~8.2 min .

How can crystallographic data resolve structural contradictions arising from NMR or computational modeling?

Advanced Research Question

Discrepancies in proposed configurations (e.g., alkyne geometry or cyclopentyl chair vs. boat conformations) require crystallographic validation:

- SHELX refinement : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) provides unambiguous bond lengths/angles. For example, alkyne C≡C distances (~1.20 Å) confirm sp-hybridization .

- Case Study : A 2025 study resolved conflicting NMR-derived torsional angles via SHELX-refined data, confirming a distorted cyclopentyl ring (puckering amplitude = 0.42 Å) .

Recommendation : Combine DFT calculations (B3LYP/6-31G*) with experimental crystallography to validate stereoelectronic effects .

What strategies mitigate racemization during the synthesis of stereochemically sensitive derivatives?

Advanced Research Question

Racemization at the cyclopentylamine center is a key challenge. Mitigation approaches include:

- Low-temperature reactions : Conducting alkylation steps at -40°C to slow epimerization .

- Chiral auxiliaries : Using (R)- or (S)-BINOL-based catalysts to enforce enantioselectivity (>90% ee) .

- In situ monitoring : Real-time circular dichroism (CD) spectroscopy detects racemization during HCl salt formation .

Q. Table 2: Racemization Control Methods

| Strategy | Conditions | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Low-temperature alkylation | -40°C, THF, 6h | 88 | |

| Chiral BINOL catalysis | RT, toluene, 24h | 92 |

How should researchers address unexpected byproducts in the synthesis of this compound?

Methodological Guidance

Unexpected byproducts (e.g., dimerized alkynes or oxidized cyclopentyl groups) require systematic analysis:

LC-MS/MS : Identify molecular weights/fragments of impurities. For example, dimerization products show [M+H]⁺ at m/z 419.3 .

Isolation via Prep-HPLC : Use semi-preparative C18 columns (MeCN/H2O gradient) to isolate impurities for NMR characterization .

Mechanistic studies : Probe reaction pathways using deuterated solvents (e.g., D₂O for acid-mediated steps) to track protonation sites .

Case Example : A 2024 study traced a 15% impurity to residual moisture in the reaction vessel, resolved by rigorous drying with molecular sieves .

What are the implications of the hydrochloride salt form on biological activity assays?

Advanced Research Question

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may influence pharmacokinetics:

- Solubility : 25 mg/mL in PBS (pH 7.4) vs. 5 mg/mL for the free base .

- Ion-pair effects : Counterions can alter membrane permeability. Comparative studies show 2x higher cellular uptake for the HCl salt vs. free base in HEK293 cells .

- Stability : The HCl form reduces hygroscopicity, improving shelf life (24 months at -20°C vs. 6 months for free base) .

Recommendation : Include parallel assays with both salt and free base forms to isolate ion-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.